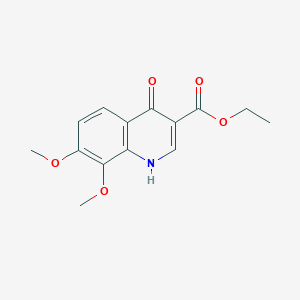

Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate

Description

Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate (CAS: 53164-33-3) is a quinoline derivative characterized by a hydroxyl group at position 4, methoxy substituents at positions 7 and 8, and an ethyl ester at position 2. Quinoline derivatives are widely studied for their biological activities, including antibacterial, anticancer, and antifungal properties .

Properties

Molecular Formula |

C14H15NO5 |

|---|---|

Molecular Weight |

277.27 g/mol |

IUPAC Name |

ethyl 7,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-11-8(12(9)16)5-6-10(18-2)13(11)19-3/h5-7H,4H2,1-3H3,(H,15,16) |

InChI Key |

MMSQYVSVWYZUKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 4-hydroxyquinoline with ethyl 3,4-dimethoxybenzoylacetate in the presence of a base, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors, leading to various biological effects. The quinoline ring structure allows it to intercalate with DNA and inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound’s analogs differ in substituent positions and functional groups. Key examples include:

Structural Insights :

Physicochemical Properties

Key physicochemical parameters are compared below:

Key Observations :

- Halogen Effects : Bromine substitution increases molecular weight and logP compared to methoxy groups, enhancing membrane permeability but reducing aqueous solubility .

- Ester Group Stability : The ethyl ester at position 3 is hydrolytically stable under physiological conditions, as evidenced by crystallographic studies .

Crystallographic and Computational Insights

- Crystal Packing: Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate forms a layered structure via C–H⋯O and π-π interactions (centroid distance: 3.557 Å), stabilizing the lattice .

- Conformational Analysis : The ethyl ester group adopts a trans conformation (torsion angle: −172.08°), minimizing steric clashes with adjacent methoxy groups .

Biological Activity

Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique quinoline structure, which includes hydroxyl and methoxy substituents that enhance its biological activity. The molecular formula is with a molecular weight of approximately 247.25 g/mol. The presence of these functional groups allows for interactions with various biological targets, leading to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in a study involving Ehrlich Ascites Carcinoma (EAC) cells, treatment with this compound resulted in a 100% decrease in tumor cell viability compared to control groups .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and the enhancement of antioxidant activities. Histological examinations confirmed that the compound did not adversely affect liver and kidney functions, suggesting its safety profile .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (μM) | Effectiveness (%) |

|---|---|---|

| H460 Lung Carcinoma | 4.9 ± 0.7 | High |

| DU145 Prostate Carcinoma | 12.0 ± 1.6 | Moderate |

| MCF7 Breast Adenocarcinoma | 14.6 ± 3.9 | Moderate |

| HT-29 Colon Adenocarcinoma | 4.4 ± 1.3 | High |

| A-431 Skin Carcinoma | 2.0 ± 0.9 | Very High |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various studies. The compound may modulate inflammatory pathways, contributing to reduced inflammation in biological systems. This property can be particularly beneficial in therapeutic contexts where inflammation plays a critical role in disease progression.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Enzymes : The compound binds to specific enzymes and receptors, modulating their activity and influencing cellular processes.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Activity : By enhancing antioxidant defenses, it mitigates oxidative stress-related damage in cells.

Case Studies and Clinical Implications

Several case studies have further elucidated the potential applications of this compound in clinical settings:

- Combination Therapies : Preliminary findings suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer types.

- Safety Profile : Long-term studies have shown that this compound exhibits minimal toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves esterification of the corresponding carboxylic acid (e.g., 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid) with ethanol under reflux conditions using acid catalysts (e.g., sulfuric acid) . Key variables include reaction temperature (60–80°C), solvent choice (anhydrous ethanol), and catalyst concentration. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieving >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent positions:

- Hydroxy group (δ ~12 ppm, broad singlet).

- Methoxy groups (δ ~3.9–4.1 ppm, singlets).

- Ethyl ester protons (δ ~1.3–1.4 ppm triplet for CH₃, δ ~4.3–4.4 ppm quartet for CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 308.1134 (C₁₅H₁₇NO₅) with isotopic patterns matching chlorine-free derivatives .

Advanced Research Questions

Q. How do crystallographic data from programs like SHELX or WinGX contribute to understanding the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths, angles, and torsion angles, revealing planar quinoline rings and intramolecular hydrogen bonding (O–H···O=C). WinGX integrates data processing and visualization, enabling analysis of π-π stacking interactions critical for stability . For example, the hydroxy group at C4 forms a hydrogen bond with the ester carbonyl, stabilizing the molecule’s conformation .

Q. How does the substitution pattern (hydroxy vs. chloro or methoxy groups) on the quinoline ring influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Reactivity : The hydroxy group at C4 enhances electrophilic substitution at C5/C6, while methoxy groups at C7/C8 direct nucleophilic attacks to C2/C3 . Comparative studies with chloro analogs (e.g., Ethyl 4-chloro-7,8-dimethoxyquinoline-3-carboxylate) show reduced hydrogen-bonding capacity but increased halogen-bonding potential .

- Biological Activity : Hydroxy substituents improve solubility and interaction with polar enzyme active sites (e.g., tyrosine kinases), whereas chloro analogs exhibit stronger hydrophobic binding but higher cytotoxicity .

Q. What methodological approaches are recommended for analyzing contradictory data in the biological activity profiles of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Use IC₅₀ values across multiple cell lines (e.g., MCF-7, HepG2) to differentiate intrinsic activity from assay-specific artifacts.

- Molecular Docking : Compare binding modes in kinase domains (e.g., VEGFR2) using AutoDock Vina to identify substituent-dependent affinity variations .

- Metabolic Stability Assays : Assess cytochrome P450 interactions to rule out false positives caused by compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.